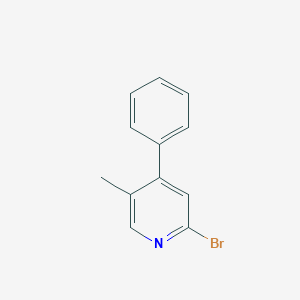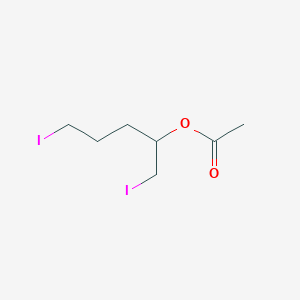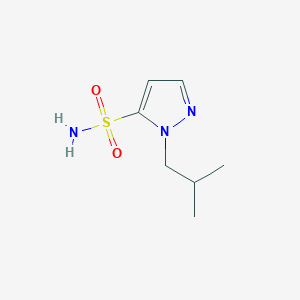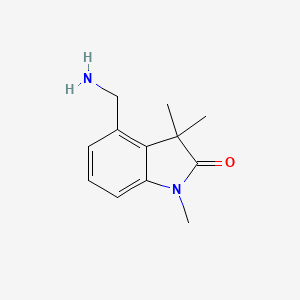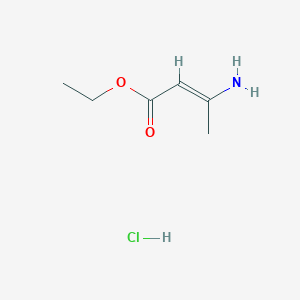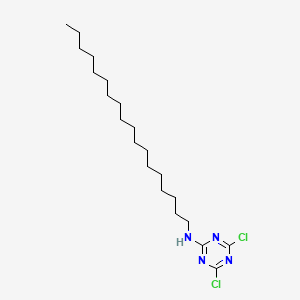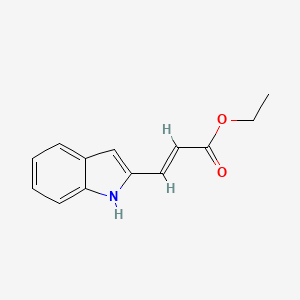
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological and chemical properties. Anthraquinone derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione typically involves the introduction of the iodoethoxy group to the anthraquinone core. One common method involves the reaction of 1,4-dihydroxyanthraquinone with 2-iodoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for anthraquinone derivatives often involve large-scale batch or continuous processes. These methods typically utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The iodoethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the iodoethoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups typically yields anthraquinone derivatives, while reduction of the carbonyl groups results in hydroquinones .
科学研究应用
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells .
相似化合物的比较
Similar Compounds
1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.
1,3-Dihydroxyanthraquinone (Purpuroxanthin): Studied for its biological activities.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in dye production and as a chemical intermediate.
1,5-Dihydroxyanthraquinone (Anthrarufin): Investigated for its potential therapeutic applications.
Uniqueness
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is unique due to the presence of the iodoethoxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
61556-33-0 |
|---|---|
分子式 |
C16H11IO5 |
分子量 |
410.16 g/mol |
IUPAC 名称 |
1,4-dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C16H11IO5/c17-5-6-22-11-7-10(18)12-13(16(11)21)15(20)9-4-2-1-3-8(9)14(12)19/h1-4,7,18,21H,5-6H2 |
InChI 键 |
FBZZVWPMCDKTJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B15248644.png)
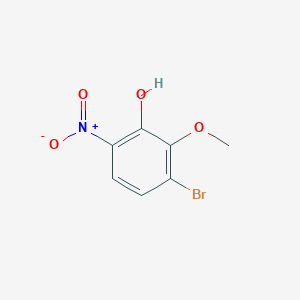
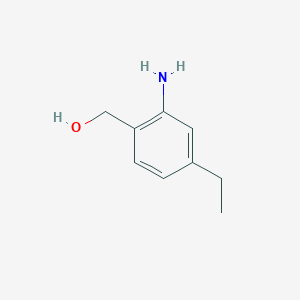

![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
